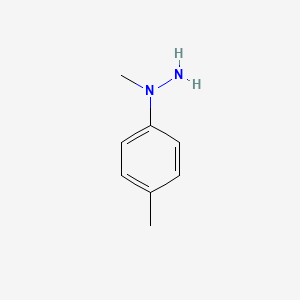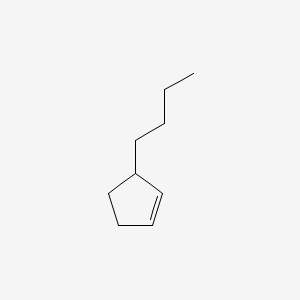
Glutamic acid--tyrosine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid–tyrosine (1/1) is a compound formed by the combination of two amino acids, glutamic acid and tyrosine, in a 1:1 ratio. Both amino acids play crucial roles in various biochemical processes. Glutamic acid is known for its role as a neurotransmitter and a precursor for the synthesis of gamma-aminobutyric acid (GABA), while tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glutamic acid–tyrosine (1/1) typically involves the coupling of the carboxyl group of glutamic acid with the amino group of tyrosine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of glutamic acid–tyrosine (1/1) may involve fermentation processes using genetically engineered microorganisms that can produce both amino acids. The fermentation broth is then subjected to purification steps, including crystallization and chromatography, to isolate the desired compound.
Types of Reactions:
Oxidation: Glutamic acid–tyrosine (1/1) can undergo oxidation reactions, particularly at the phenolic hydroxyl group of tyrosine, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them into alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Glutamic acid–tyrosine (1/1) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its involvement in neurotransmitter synthesis.
Industry: Utilized in the production of biodegradable polymers and as a component in nutritional supplements.
Wirkmechanismus
The mechanism of action of glutamic acid–tyrosine (1/1) involves its interaction with various molecular targets:
Neurotransmitter Synthesis: Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for brain function.
Neurotransmission: Glutamic acid acts as an excitatory neurotransmitter, activating ionotropic and metabotropic glutamate receptors.
Protein Synthesis: Both amino acids are incorporated into proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Glutamic Acid: A neurotransmitter and precursor for GABA.
Tyrosine: A precursor for catecholamines and thyroid hormones.
Aspartic Acid–Phenylalanine (1/1): Another dipeptide with different biochemical properties.
Uniqueness: Glutamic acid–tyrosine (1/1) is unique due to its dual role in neurotransmitter synthesis and protein structure modulation. Its combination of excitatory and precursor functions makes it distinct from other amino acid pairs.
This comprehensive overview highlights the significance of glutamic acid–tyrosine (1/1) in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
27498-47-1 |
|---|---|
Molekularformel |
C14H20N2O7 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LZKJGAQEZMGEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


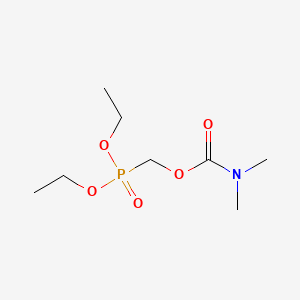
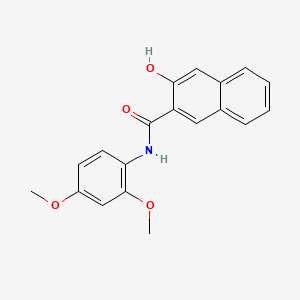
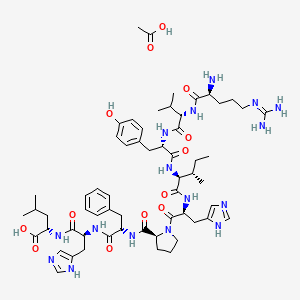
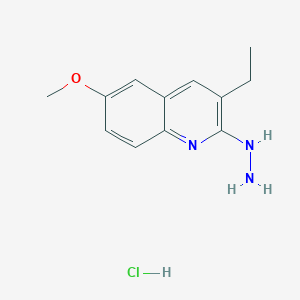

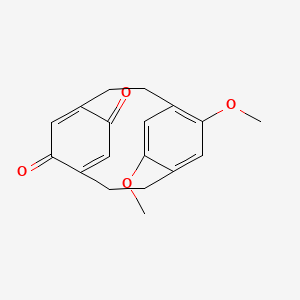




![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
